REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][n:10]1[c:11](=[O:12])[nH:13][c:14](=[O:15])[c:16]([CH:19]([CH3:20])[CH3:21])[c:17]1[Cl:18].[CH3:29][c:30]1[cH:31][c:32]([SeH:33])[cH:34][c:35]([CH3:36])[cH:37]1.[c:22]1([SeH:28])[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][CH2:9][n:10]1[c:11](=[O:12])[nH:13][c:14](=[O:15])[c:16]([CH:19]([CH3:20])[CH3:21])[c:17]1[Se:28][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
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Name
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CC(C)c1c(Cl)n(COCc2ccccc2)c(=O)[nH]c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1c(Cl)n(COCc2ccccc2)c(=O)[nH]c1=O
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Name
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Cc1cc(C)cc([SeH])c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc([SeH])c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[SeH]c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)c1c([Se]c2ccccc2)n(COCc2ccccc2)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |